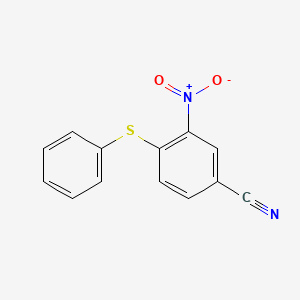
1-(2-(4-((2,6-Diméthylpyrimidin-4-yl)oxy)pipéridin-1-yl)-2-oxoéthyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a synthetic organic compound often studied for its diverse pharmacological and chemical properties. Known for its complex molecular structure, this compound finds applications in various scientific fields.
Applications De Recherche Scientifique
Chemistry
Reaction Mechanism Studies: : Analyzing how the compound behaves in different reactions.
Material Science:
Biology
Biochemical Pathways: : Studied for its interactions with biological molecules and potential as a biochemical probe.
Drug Design: : Potential lead compound in the development of new pharmaceuticals.
Medicine
Pharmacological Research: : Investigated for its therapeutic potential in treating various conditions.
Diagnostic Tool: : Utilized in certain imaging techniques to study biological processes.
Industry
Chemical Synthesis: : Used as an intermediate in the synthesis of more complex molecules.
Catalysis: : Possible applications as a catalyst or catalyst precursor in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione involves multiple steps. Starting from readily available intermediates, each step typically requires precise reaction conditions, including temperature control, specific solvents, and catalysts to achieve high yield and purity. Key steps include:
Pyrrolidine-2,5-dione Formation: : This often involves the cyclization of diacid derivatives with amines.
Piperidine Ring Introduction: : This may involve nucleophilic substitution reactions.
Final Coupling: : Formation of the final compound through coupling reactions using suitable reagents and conditions.
Industrial Production Methods
On an industrial scale, optimizing reaction conditions for cost-effectiveness and yield is essential. Large-scale synthesis may employ continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, resulting in various oxidation states.
Reduction: : Similar to oxidation, reduction reactions may be performed under controlled conditions to achieve specific reduced forms.
Substitution: : Given its functional groups, various substitution reactions can be carried out, often using halides, alkoxides, and other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: : Aqueous or organic solvents, temperature control, and appropriate catalysts.
Major Products
Mécanisme D'action
Molecular Targets and Pathways
1-(2-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione interacts with specific molecular targets, often involving enzymes or receptors, and modulates their activity. This can lead to alterations in biochemical pathways, influencing various physiological processes.
Mechanistic Details
The compound’s unique structure allows it to form stable complexes with target molecules, either inhibiting or enhancing their activity, depending on the context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)pyrrolidine-2,5-dione
1-(2-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
Propriétés
IUPAC Name |
1-[2-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-11-9-14(19-12(2)18-11)25-13-5-7-20(8-6-13)17(24)10-21-15(22)3-4-16(21)23/h9,13H,3-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKRKZUXJSHMHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2439757.png)

![N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide](/img/structure/B2439759.png)
![N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2439760.png)
![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-[(4-nitrophenyl)amino]butanamide](/img/structure/B2439761.png)


![N-(3-(methylthio)phenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2439766.png)

![(3Z)-3-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2439770.png)
![2-Phenyl-5-{thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2439771.png)

![3-(dimethylamino)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2439774.png)

